molecular formula C12H10O2S B8371568 6-(Methylsulfanyl)-2-naphthoic acid

6-(Methylsulfanyl)-2-naphthoic acid

Cat. No. B8371568
M. Wt: 218.27 g/mol
InChI Key: NMPGHTGXLFQAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07718688B2

Procedure details

A suspension of 158 (6.36 g, 22-mmol) in a mixture of aqueous KOH (5N, 340 mL, 1.7 mol) and MeOH (205 mL) was stirred at reflux for 3 h, then cooled to 5° C. and treated dropwise with Me2SO4 (26 mL. 275 mmol). After stirring at room temperature for a further 4 h the mixture was concentrated to half volume, acidified with dilute aqueous HCl, and the precipitated product was crystallised from EtOAc/hexane to give 6-(methylsulfanyl)-2-naphthoic acid (159) (4.39 g, 91%) as a white solid: mp (MeOH) 231-233° C.; 1H NMR [(CD3)2SO] δ (CO2H not observed) 8.53 (s, 1H), 8.01 (d, J=8.9 Hz, 1H), 7.96 (dd, J=8.6, 1.7 Hz, 1H), 7.90 (d, J=8.7 Hz, 1H), 7.77 (d, J=1.7 Hz, 1H), 7.47 (dd, J=+8.7, 1.9 Hz, 1H), 2.61 (s, 3H). Anal. (C12H10O2S) C, H.
Name
158
Quantity
6.36 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
reactant
Reaction Step Two
Name
Quantity
205 mL
Type
solvent
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)[C:3]([S:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH:12]=[C:11]([C:16]([O:18]C)=[O:17])[CH:10]=[CH:9]2)=O.[OH-].[K+].COS(OC)(=O)=O>CO>[CH3:3][S:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH:12]=[C:11]([C:16]([OH:18])=[O:17])[CH:10]=[CH:9]2 |f:1.2|

Inputs

Step One
Name
158
Quantity
6.36 g
Type
reactant
Smiles
CN(C(=O)SC=1C=C2C=CC(=CC2=CC1)C(=O)OC)C
Step Two
Name
Quantity
340 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
205 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
26 mL
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
After stirring at room temperature for a further 4 h the mixture
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to half volume
CUSTOM
Type
CUSTOM
Details
the precipitated product was crystallised from EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C2C=CC(=CC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.39 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.